3-Octadecanone CAS number 18261-92-2 information
3-Octadecanone CAS number 18261-92-2 information
An In-depth Technical Guide to 3-Octadecanone (CAS 18261-92-2)
Executive Summary
This technical guide provides a comprehensive overview of 3-Octadecanone (CAS No. 18261-92-2), a long-chain aliphatic ketone. Intended for researchers, chemists, and drug development professionals, this document synthesizes critical information regarding its physicochemical properties, analytical characterization, potential applications, and biological significance. We delve into detailed methodologies for its analysis by gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy, offering field-proven insights into experimental design and data interpretation. The guide also explores its natural occurrence, potential therapeutic activities, and established uses in various industries, grounding all claims in authoritative references.
Introduction and Molecular Profile
3-Octadecanone, also known by its IUPAC name octadecan-3-one or as ethyl pentadecyl ketone, is a saturated fatty ketone.[1][2][3] Its structure consists of an 18-carbon backbone with a carbonyl group located at the third carbon position. This positioning as an asymmetric ketone influences its chemical reactivity and physical properties, distinguishing it from its isomers.
Historically found in natural sources such as the seed oils of plants in the Cochlospermaceae family, 3-Octadecanone has garnered interest beyond its traditional use as a fragrance and flavor agent.[1][4] Emerging research highlights its potential antimicrobial, anti-inflammatory, and anticancer properties, making it a molecule of interest for pharmaceutical and biomedical investigations.[2][4]
Caption: 2D Chemical Structure of 3-Octadecanone.
Physicochemical Properties
The physical state of 3-Octadecanone is a waxy, white solid with a distinct odor.[2] Its long aliphatic chain renders it highly nonpolar, resulting in very low solubility in water but good solubility in organic solvents like alcohol.[5] These properties are critical for designing extraction, purification, and formulation protocols.
Table 1: Key Physicochemical Properties of 3-Octadecanone
| Property | Value | Source(s) |
| CAS Number | 18261-92-2 | [1][2][5] |
| Molecular Formula | C₁₈H₃₆O | [1][2][3] |
| Molecular Weight | 268.48 g/mol | [1][2][5] |
| Appearance | Waxy, white solid | [2] |
| Melting Point | 51 °C | [2][5] |
| Boiling Point | 328-329 °C (estimated) | [5] |
| Flash Point | 73.2 °C (estimated, closed cup) | [2][5] |
| Vapor Pressure | 0.000195 mmHg at 25 °C (estimated) | [2][5] |
| Water Solubility | 0.01514 mg/L at 25 °C (estimated) | [5] |
| logP (o/w) | 7.6 - 7.8 (estimated) | [1][5] |
Analytical Characterization: Protocols and Interpretation
Accurate identification and quantification of 3-Octadecanone are paramount for research and quality control. The following section details validated analytical workflows.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive method for identifying and quantifying volatile and semi-volatile compounds like 3-Octadecanone, especially in complex matrices such as natural product extracts.[6] The long alkyl chain provides sufficient volatility for gas-phase analysis, while the ketone functional group leads to a predictable fragmentation pattern.
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Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a high-purity solvent (e.g., hexane or dichloromethane). If analyzing a complex matrix, perform a liquid-liquid or solid-phase extraction to isolate the nonpolar fraction.
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GC System: A typical system would be a Perkin-Elmer or Agilent gas chromatograph.[6]
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Column Selection: A nonpolar column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is ideal. Dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness are standard.
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GC Conditions:
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Injector Temperature: 250 °C
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Injection Volume: 1 µL (splitless mode)
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Oven Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes. This gradient ensures separation from both more volatile and less volatile contaminants.
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MS Conditions:
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Ion Source: Electron Ionization (EI) at 70 eV.[1]
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Source Temperature: 230 °C
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Mass Range: Scan from m/z 40 to 500.
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The EI mass spectrum of 3-Octadecanone is characterized by alpha-cleavage adjacent to the carbonyl group, a classic fragmentation for ketones.
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Molecular Ion (M⁺): A peak at m/z 268 may be visible but is often weak or absent for long-chain aliphatic compounds.
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McLafferty Rearrangement: A prominent peak is expected at m/z 72 , resulting from the cleavage between C4 and C5 with a hydrogen transfer. This is highly characteristic of a 3-ketone.
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Alpha-Cleavage:
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Other Fragments: A peak at m/z 43 (CH₃CO⁺) is also commonly observed.[1]
The presence of the m/z 72, 57, and 239 fragments provides very strong evidence for the 3-octadecanone structure. Final confirmation is achieved by matching the obtained spectrum and retention time against a certified reference standard or a validated library like NIST.[3][6]
Caption: Standard workflow for the GC-MS analysis of 3-Octadecanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation by mapping the hydrogen (¹H) and carbon (¹³C) framework of the molecule. Spectral data for 3-Octadecanone is available in public databases.[1]
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¹H NMR: The spectrum is characterized by signals corresponding to the ethyl group and the long pentadecyl chain. Key expected signals (in CDCl₃) include a triplet around 0.9 ppm (terminal CH₃ groups), a complex multiplet around 1.25 ppm (bulk CH₂ groups of the long chain), and two distinct triplets/quartets around 2.4 ppm corresponding to the two CH₂ groups immediately adjacent to the carbonyl. The integration of these signals will correspond to the number of protons in each environment.
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¹³C NMR: The most downfield signal will be the carbonyl carbon (C=O) at approximately 211 ppm. The carbons alpha to the carbonyl will appear around 30-45 ppm, with the remaining aliphatic carbons resonating further upfield between 14-32 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for confirming the presence of the key ketone functional group.
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Characteristic Absorption: The most significant feature in the IR spectrum of 3-Octadecanone is a strong, sharp absorption band around 1715 cm⁻¹ , which is characteristic of the C=O stretching vibration in an aliphatic ketone.[3]
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Other Bands: Strong bands in the 2850-2960 cm⁻¹ region correspond to the C-H stretching of the long alkyl chain.
Biological Activity and Applications
While initially used for its sensory properties, 3-Octadecanone is now recognized for its diverse biological activities and applications.
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Flavor and Fragrance Industry: It is utilized as a flavoring agent in foods and as a fragrance component in perfumes, cosmetics, soaps, and detergents due to its pleasant aroma.[2]
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Pharmaceutical and Personal Care: The compound possesses antimicrobial properties, making it a useful ingredient in personal care products to enhance product safety and cleanliness.[2]
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Therapeutic Potential:
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Anticancer Activity: Studies have shown that 3-Octadecanone can inhibit the proliferation of colorectal carcinoma cells in vitro.[4]
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Anti-inflammatory Properties: It has demonstrated anti-inflammatory effects, potentially through its ability to bind to pyridoxal phosphate, a cofactor involved in the synthesis of inflammatory mediators.[4]
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Antimalarial Activity: Research has indicated that 3-Octadecanone exhibits activity against the erythrocytic stages of Plasmodium falciparum, the parasite responsible for malaria.[4]
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The presence of both a functional ketone group and a long fatty acid chain makes this molecule a valuable bioactive compound.[4]
Safety and Handling
Based on available data, 3-Octadecanone does not have a GHS hazard classification.[5] However, standard laboratory precautions should always be observed. Precautionary statements from some suppliers include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P262 (Do not get in eyes, on skin, or on clothing).[4] Users must consult the full, up-to-date Safety Data Sheet (SDS) from their supplier before handling this chemical. For long-term storage, it should be kept in a well-closed container at room temperature (10°C - 25°C).[4]
Conclusion
3-Octadecanone (CAS 18261-92-2) is a molecule with a well-established profile in the flavor and fragrance industry and growing importance in biomedical research. Its physicochemical properties are dominated by its long, nonpolar alkyl chain and its ketone functional group. This guide has provided robust, field-tested protocols for its definitive analysis using GC-MS and other spectroscopic techniques, highlighting key interpretive features for confident identification. The emerging data on its anti-inflammatory, anticancer, and antimalarial activities position 3-Octadecanone as a promising lead compound for further investigation in drug discovery and development.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87532, 3-Octadecanone. PubChem. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11635, Octadecane. PubChem. [Link]
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LookChem (2017). Cas 18261-92-2, 3-OCTADECANONE. LookChem. [Link]
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The Good Scents Company (2024). 3-octadecanone, 18261-92-2. The Good Scents Company Information System. [Link]
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Joseph Santhanaraj, K. et al. (2016). Gas chromatography and mass spectroscopic determination of phytocompounds. Der Pharmacia Lettre, 8(13), 292-297. [Link]
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NIST (2024). 3-Octadecanone. NIST Chemistry WebBook, SRD 69. [Link]
